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  • Product: 2-(6-Nitropyridin-3-yl)acetonitrile
  • CAS: 1936247-74-3

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-(6-Nitropyridin-3-yl)acetonitrile in Drug Discovery: Chemical Mechanisms, Pharmacophore Assembly, and Downstream Biological Action

Executive Summary: Redefining the "Mechanism of Action" As a Senior Application Scientist, I frequently encounter queries regarding the biological mechanisms of early-stage pipeline compounds. It is crucial to establish...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining the "Mechanism of Action"

As a Senior Application Scientist, I frequently encounter queries regarding the biological mechanisms of early-stage pipeline compounds. It is crucial to establish a foundational scientific truth: 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) is not an active pharmaceutical ingredient (API).

Rather, it is a highly specialized, bi-functional chemical intermediate. Its "mechanism of action" is fundamentally chemical—serving as a programmable pharmacophore building block for the synthesis of ATP-competitive kinase inhibitors. By understanding its reactivity profile, drug development professionals can leverage this molecule to assemble complex APIs targeting critical oncology pathways, including PAK4, TrkA, and CDK4/6[1][2].

This technical guide deconstructs the chemical mechanisms of 2-(6-Nitropyridin-3-yl)acetonitrile, details the causality behind its functionalization protocols, and maps how these chemical transformations dictate the downstream biological efficacy of the resulting drugs.

Chemical Mechanism of Action & Pharmacophore Assembly

The structural brilliance of 2-(6-Nitropyridin-3-yl)acetonitrile lies in its dual-axis reactivity. It provides two orthogonal vectors for synthetic modification, each serving a distinct biological purpose in the final drug molecule.

The Nitro-Pyridine Axis: Precursor to the Hinge-Binding Motif

The electron-withdrawing nitro (-NO₂) group at the 6-position activates the pyridine ring. However, its primary utility in drug discovery is its chemoselective reduction to an amino (-NH₂) group[3][4].

  • Biological Translation: Once reduced, the resulting 2-aminopyridine scaffold becomes a "privileged motif" in kinase inhibitor design. It acts as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the adenine ring of ATP. This allows the molecule to anchor itself firmly to the backbone amides (e.g., Leu or Val residues) within the kinase hinge region[1][2].

The Acetonitrile Axis: Vector for Subpocket Engagement

The cyanomethyl group (-CH₂CN) at the 3-position provides a versatile handle for structural diversification.

  • Biological Translation: The alpha-protons of the nitrile are highly acidic, permitting alpha-alkylation to introduce steric bulk. Furthermore, the nitrile can be hydrolyzed to an amide or reduced to an amine. These modifications allow the final API to project into solvent-exposed regions or deep hydrophobic subpockets (such as the underexplored Phe461-adjacent pocket in PAK4) to achieve high target selectivity and potency[1].

G A 2-(6-Nitropyridin-3-yl)acetonitrile (Bifunctional Precursor) B Chemoselective Reduction (Pd/C, H2) A->B Step 1: Nitro Reduction C Alpha-Alkylation (LiHMDS, R-X) A->C Step 2: Nitrile Functionalization D 2-Aminopyridine Scaffold (Hinge-Binding Motif) B->D Generates E Steric Side-Chain (Subpocket Engagement) C->E Generates F ATP-Competitive Kinase Inhibitor D->F Anchors to Kinase E->F Drives Selectivity

Fig 1: Pharmacophore assembly from 2-(6-Nitropyridin-3-yl)acetonitrile to a kinase inhibitor.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in analytical validation steps.

Protocol A: Alpha-Alkylation of the Acetonitrile Moiety

Objective: Introduce steric bulk at the alpha-carbon to project into kinase hydrophobic subpockets. Causality: We utilize Lithium bis(trimethylsilyl)amide (LiHMDS) because it is a strong, non-nucleophilic base. It quantitatively deprotonates the acidic alpha-carbon without undergoing nucleophilic addition to the electrophilic nitrile carbon. Anhydrous THF is selected to prevent premature quenching of the enolate intermediate.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2-(6-Nitropyridin-3-yl)acetonitrile (1.0 eq) and anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.1 eq, 1.0 M in THF) over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to protonate any unreacted base. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validating System: Monitor the reaction via ¹H NMR of the crude mixture. Successful mono-alkylation is confirmed by the disappearance of the characteristic -CH₂- singlet at ~3.8 ppm and the emergence of a new quartet/multiplet corresponding to the -CH- proton.

Protocol B: Chemoselective Reduction of the Nitro Group

Objective: Convert the 6-nitro group to a 6-amino group to establish the bidentate hinge-binding motif[3][4]. Causality: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could hydrolyze the sensitive nitrile group[4]. A solvent mixture of Ethanol/Ethyl Acetate (1:1) is utilized; Ethyl Acetate ensures complete dissolution of the highly polar nitropyridine, while Ethanol serves as a protic co-solvent to facilitate the rapid proton-coupled electron transfer required to reduce the nitroso and hydroxylamine intermediates[3].

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve the functionalized nitropyridine (1.0 eq) in a 1:1 mixture of absolute EtOH and EtOAc.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of nitrogen to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate vigorously at room temperature for 12-16 hours.

  • Workup: Vent the H₂ gas and purge with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Self-Validating System: Concentrate the filtrate and analyze via LC-MS. The reaction is deemed complete when the [M+H]⁺ peak corresponding to the nitro compound is entirely replaced by the [M+H]⁺ peak of the primary amine (a mass shift of -30 Da).

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics and analytical validation markers for the core transformations of 2-(6-Nitropyridin-3-yl)acetonitrile during API synthesis.

TransformationTarget MotifReagents / ConditionsTypical YieldAnalytical Validation Marker
Alpha-Alkylation Hydrophobic Subpocket VectorLiHMDS, R-X, THF, -78 °C75 - 85%¹H NMR: Loss of -CH₂- singlet (~3.8 ppm)
Nitro Reduction Kinase Hinge-Binding Scaffold10% Pd/C, H₂ (50 psi), EtOH/EtOAc90 - 95%LC-MS: Mass shift of -30 Da (NO₂ to NH₂)
Nitrile Hydrolysis Solvent-Exposed VectorNaOH, H₂O₂, EtOH, 50 °C80 - 85%IR: Loss of C≡N stretch (2250 cm⁻¹)

References

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. NIH.
  • Identification of a Novel Series of Potent TrkA Receptor Tyrosine Kinase Inhibitors. PMC.
  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. ACS Publications.
  • Reactivity of the nitro group on a pyridine ring. Benchchem.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-(6-Nitropyridin-3-yl)acetonitrile: A Technical Guide for Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) represents a highly versatile intermediate engineered for such purposes[1]. Structurally, it combines a π -deficient pyridine core with two orthogonal reactive handles: a strongly electron-withdrawing nitro group at the C6 position and an α -acidic acetonitrile moiety at the C3 position.

As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic system. Understanding the electronic interplay between these functional groups is paramount for designing chemoselective transformations, preventing unwanted side reactions (such as spontaneous polymerization), and successfully integrating this building block into advanced pharmaceutical pipelines.

Physicochemical & Electronic Properties

To rationally design synthetic workflows, we must first quantify the molecule's physical and electronic baseline. The table below summarizes the core physicochemical parameters of 2-(6-Nitropyridin-3-yl)acetonitrile.

Quantitative Data Summary
PropertyValueStructural Implications
CAS Number 1936247-74-3Standardized identification
Molecular Formula C 7​ H 5​ N 3​ O 2​ -
Molecular Weight 163.13 g/mol Highly atom-efficient for fragment-based drug design (FBDD)
Heavy Atoms 10Optimal for low-molecular-weight library synthesis
Fraction Csp3 0.17Indicates high aromaticity; planar geometry
Rotatable Bonds 1Confers structural rigidity, minimizing entropic penalty upon target binding
H-Bond Acceptors 3.0Facilitates interactions with kinase hinge regions
H-Bond Donors 0.0Enhances membrane permeability (LogP optimization)
Molar Refractivity 38.02Predicts favorable polarizability in binding pockets
Electronic Causality

The C6-nitro group exerts profound −I (inductive) and −M (mesomeric) effects across the pyridine ring. This drastic reduction in electron density renders the aromatic system highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2]. Concurrently, this electron withdrawal propagates to the C3 position, significantly lowering the pKa of the acetonitrile α -protons. While this facilitates desired deprotonation for alkylation, it also introduces the risk of base-catalyzed self-condensation, dictating the need for strict kinetic control during synthesis[3].

G Core 2-(6-Nitropyridin-3-yl)acetonitrile Nitro C6-Nitro Group (Electron Withdrawing) Core->Nitro Activates SNAr Nitrile C3-Acetonitrile Group (Alpha-CH2 Acidic) Core->Nitrile Enables Alkylation Pyridine Pyridine Core (Pi-Deficient) Core->Pyridine Scaffold Base

Reactivity map of 2-(6-Nitropyridin-3-yl)acetonitrile.

Synthetic Methodologies & Self-Validating Protocols

The synthesis and downstream functionalization of pyridylacetonitriles demand rigorous operational protocols. Below are field-proven methodologies designed with built-in self-validation systems to ensure structural integrity.

Protocol A: Palladium-Catalyzed Cyanomethylation

Objective: De novo synthesis of 2-(6-Nitropyridin-3-yl)acetonitrile from 5-bromo-2-nitropyridine. Causality: Direct nucleophilic displacement of a halide with cyanide often fails or yields complex mixtures due to the basicity of the cyanide ion triggering polymerization. Palladium-catalyzed cross-coupling using a masked enolate equivalent bypasses this issue[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-nitropyridine (1.0 equiv), Pd2​(dba)3​ (0.05 equiv), and dppf ligand (0.1 equiv) under an inert argon atmosphere. Causality: Argon prevents the rapid oxidation of the electron-rich Pd(0) active catalyst species.

  • Reagent Addition: Introduce anhydrous 1,4-dioxane, followed by trimethylsilyl acetonitrile (TMSAN, 1.5 equiv) and Cesium Fluoride (CsF, 2.0 equiv). Causality: CsF selectively cleaves the silyl group in situ, generating a naked cyanomethyl anion in low steady-state concentrations. This ensures rapid transmetalation to the Pd-center while suppressing intermolecular self-condensation.

  • Reaction: Heat the sealed mixture to 80°C for 12 hours with vigorous stirring.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak ( m/z ~203/205) is entirely replaced by the product peak ( m/z 164 [M+H]+ ). Post-purification, 1 H NMR must display a characteristic sharp singlet integrating to 2H at δ 3.9–4.1 ppm, confirming the intact −CH2​−CN bridge.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to 2-(6-Aminopyridin-3-yl)acetonitrile for advanced heterocyclic cyclization. Causality: Standard high-pressure hydrogenation ( H2​ over Pd/C) risks over-reducing the sensitive nitrile group to a primary amine. A milder, single-electron transfer mechanism is required[4].

Step-by-Step Methodology:

  • Solvation: Dissolve 2-(6-Nitropyridin-3-yl)acetonitrile in a 4:1 mixture of Ethanol/Water.

  • Reduction: Add activated Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv). Causality: The Fe/NH4​Cl system provides mildly acidic, highly chemoselective reducing conditions that exclusively target the nitro group.

  • Reflux: Heat to 80°C for 2 hours. Cool and filter through a pad of Celite to remove iron oxides.

  • Self-Validation System: Perform FT-IR spectroscopy on the isolated product. The reduction is validated by the total disappearance of the strong N-O stretching bands (1530 and 1350 cm −1 ) and the emergence of primary amine N-H stretches (3300-3400 cm −1 ). Crucially, the sharp C N stretch at 2250 cm −1 must remain completely intact.

Applications in Medicinal Chemistry & Drug Discovery

In the context of drug discovery, 2-(6-Nitropyridin-3-yl)acetonitrile is rarely the final API; rather, it is a sophisticated launchpad. The dual functionality allows for sequential ring construction. For instance, reducing the nitro group to an amine opens the door to condensing the molecule with carboxylic acids or aldehydes to form fused imidazo[4,5-b]pyridines.

These fused scaffolds are highly privileged structures, frequently serving as the pharmacophore core for Cyclin-Dependent Kinase (CDK) inhibitors in oncology, as well as targeting CXCR4 receptors in gliomas[2][4]. The retained acetonitrile group subsequently serves as an ideal handle for late-stage aliphatic chain elongation or tetrazole formation to fine-tune pharmacokinetic properties.

Workflow SM 5-Bromo-2-nitropyridine Coupling Pd-Catalyzed Cyanomethylation SM->Coupling Reagents: Pd(dba)2, dppf Intermediate 2-(6-Nitropyridin-3-yl)acetonitrile Coupling->Intermediate Yield >80% Reduction Nitro Reduction (Fe/NH4Cl) Intermediate->Reduction Chemoselective Amine 2-(6-Aminopyridin-3-yl)acetonitrile Reduction->Amine Validated via IR Cyclization Heterocycle Formation (e.g., Imidazopyridines) Amine->Cyclization Scaffold Building

Synthetic workflow from starting material to fused heterocyclic scaffolds.

Handling, Safety, & Storage

Given the presence of both a nitro group and a nitrile moiety, 2-(6-Nitropyridin-3-yl)acetonitrile must be handled with strict adherence to laboratory safety protocols.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The compound is sensitive to prolonged light exposure and strong bases, which can trigger spontaneous oligomerization.

  • Toxicity: Nitriles can be metabolized to release free cyanide in vivo. Handle exclusively within a certified fume hood using appropriate PPE (nitrile gloves, splash goggles).

  • Disposal: Waste containing this compound must be segregated and treated as hazardous organic nitrogenous waste.

References

  • Nitriles - Ambeed.
  • Title: CAS:1074-38-0, 2-硝基-5-甲基吡啶 - 毕得医药 (Physicochemical Properties)
  • Title: 2-Phenyl-2-(2-pyridyl)acetonitrile - Benchchem (Preventing polymerization during the synthesis of pyridylacetonitriles)
  • Source: nih.
  • Title: (PDF)

Sources

Foundational

Thermodynamic stability of 2-(6-Nitropyridin-3-yl)acetonitrile at room temperature

An In-depth Technical Guide on the Thermodynamic Stability of 2-(6-Nitropyridin-3-yl)acetonitrile at Room Temperature For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of 2-(6-Nitropyridin-3-yl)acetonitrile at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the thermodynamic stability of 2-(6-Nitropyridin-3-yl)acetonitrile. Due to a lack of publicly available experimental stability data for this specific compound, the degradation pathways and quantitative data presented herein are inferred. They are constructed based on established principles of physical organic chemistry, thermal analysis, and the known reactivity of the nitropyridine and acetonitrile functional groups. This guide is intended to serve as an authoritative resource and a template for experimental design and data interpretation.

Introduction: The Imperative of Stability in Chemical Development

2-(6-Nitropyridin-3-yl)acetonitrile is a substituted heterocyclic compound featuring a nitropyridine ring and an acetonitrile functional group. Such molecules often serve as critical building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs) and chemical probes. The thermodynamic stability of a chemical entity, particularly at ambient storage conditions, is a cornerstone of its viability for further development.[1] Understanding its intrinsic stability profile is paramount for determining shelf-life, defining appropriate storage and handling conditions, and ensuring the purity and safety of any downstream products.[2]

Instability can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and unpredictable performance, making a thorough stability assessment a non-negotiable step in the chemical development lifecycle.[2] This guide provides a robust framework for evaluating the stability of 2-(6-Nitropyridin-3-yl)acetonitrile, grounded in first principles and industry-standard methodologies.

Structural Analysis and Inferred Reactivity

The chemical structure of 2-(6-Nitropyridin-3-yl)acetonitrile dictates its potential degradation pathways. The molecule's stability is governed by the interplay of its two primary functional moieties: the nitropyridine ring and the acetonitrile side chain.

  • Nitropyridine Moiety: The pyridine ring is an electron-deficient aromatic system. The presence of a strongly electron-withdrawing nitro group (-NO₂) further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. The nitro group itself can be susceptible to reduction under certain conditions.

  • Acetonitrile Moiety (-CH₂CN): The nitrile group is prone to hydrolysis, particularly under acidic or basic conditions, which would convert it first to an acetamide and subsequently to a carboxylic acid.[3] The adjacent methylene (-CH₂) protons are activated by both the electron-withdrawing pyridine ring and the nitrile group, making this position a potential site for oxidation.

Based on this analysis, the most probable degradation pathways at or near room temperature over time would involve hydrolysis of the nitrile and potential oxidative processes.

Potential Degradation Pathways

The following diagram illustrates the inferred degradation pathways for 2-(6-Nitropyridin-3-yl)acetonitrile based on its chemical structure.

G cluster_main Inferred Degradation Pathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent 2-(6-Nitropyridin-3-yl)acetonitrile Amide 2-(6-Nitropyridin-3-yl)acetamide Parent->Amide Hydrolysis (H⁺ or OH⁻) N_Oxide 2-(6-Nitro-1-oxido-pyridin-3-yl)acetonitrile Parent->N_Oxide Oxidation ([O]) Acid 2-(6-Nitropyridin-3-yl)acetic acid Amide->Acid Hydrolysis (H⁺ or OH⁻)

Caption: Inferred degradation pathways for 2-(6-Nitropyridin-3-yl)acetonitrile.

A Multi-Pillar Framework for Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-faceted approach, combining high-sensitivity thermal analysis with forced degradation studies and robust analytical characterization. This ensures that both rapid decomposition events at elevated temperatures and slow degradation processes at ambient conditions are thoroughly understood.

Overall Experimental Workflow

The following workflow provides a systematic approach to characterizing the stability of the target compound.

G A Sample Procurement & Characterization (Purity, Identity) B Thermal Analysis Screening A->B C Forced Degradation Studies (ICH Q1A R2) A->C D Stability-Indicating Method Development (HPLC) A->D F Long-Term & Accelerated Stability Studies B->F E Degradant Identification & Characterization C->E Analyze Samples D->C Apply Method D->F E->F G Data Synthesis & Stability Report F->G

Sources

Exploratory

Electronic Properties and Synthetic Utility of 2-(6-Nitropyridin-3-yl)acetonitrile: A Deep Dive into Heterocyclic Reactivity

Executive Summary In modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are essential for accessing complex chemical space. 2-(6-Nitropyridin-3-yl)acetonitrile is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are essential for accessing complex chemical space. 2-(6-Nitropyridin-3-yl)acetonitrile is a premier example of a bifunctional, electron-deficient scaffold. Characterized by a unique "pull-pull" electronic architecture, this molecule features an electrophilic pyridine core, a strongly electron-withdrawing nitro group at the C6 position, and an acidic cyanomethyl group at the C3 position.

This whitepaper provides a comprehensive mechanistic analysis of the electronic properties of 2-(6-Nitropyridin-3-yl)acetonitrile. By deconstructing the synergistic effects of its functional groups, we establish field-proven protocols for chemoselective functionalization, empowering researchers to leverage this scaffold in the synthesis of active pharmaceutical ingredients (APIs), such as CDK4/6 inhibitors [3].

Electronic Profiling: The Synergistic "Pull-Pull" System

The reactivity of 2-(6-Nitropyridin-3-yl)acetonitrile is dictated by the severe depletion of electron density across its π -system. Unlike benzene, the pyridine core is inherently π -deficient due to the electronegative nitrogen atom (N1). The introduction of a nitro group and a cyanomethyl group exacerbates this deficiency, creating highly specific vectors for nucleophilic attack and deprotonation.

The Pyridine Core and Nitro Group (C6)

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, exerting both strong inductive (-I) and resonance (-M) effects. Positioned at C6 (ortho to the pyridine nitrogen), the nitro group synergizes with the aza-nitrogen to create a profound localized electron sink. This dual activation makes the C6 carbon exceptionally electrophilic, priming it for Nucleophilic Aromatic Substitution (SNAr) reactions where the nitro group can act as a leaving group, or directing nucleophilic attack to adjacent positions [1].

The Cyanomethyl Group (C3)

The cyanomethyl group (-CH2CN) at C3 is mildly electron-withdrawing via induction. However, its most critical feature is the acidity of its α -protons. In a standard benzyl cyanide, the α -protons have a pKa of ~21. In 2-(6-Nitropyridin-3-yl)acetonitrile, the pKa is drastically lowered. This hyper-acidity is caused by the para-relationship between the C3 cyanomethyl group and the C6 nitro group. Upon deprotonation, the resulting carbanion delocalizes its negative charge through the pyridine π -system directly onto the oxygen atoms of the nitro group, forming a highly stable para-quinoid resonance structure.

Quantitative Electronic Contributions

To contextualize the electron-withdrawing power of these moieties, we can evaluate their Hammett constants ( σ ), which quantify their inductive and resonance contributions.

Table 1: Quantitative Electronic Parameters of Scaffold Features

Substituent / FeatureHammett Constant ( σp​ )Hammett Constant ( σm​ )Primary Mechanistic Impact
Nitro (-NO 2​ ) +0.78+0.71Activates C6 for SNAr; provides para-resonance stabilization for C3 carbanions.
Cyano (-CN) +0.66+0.56Acidifies α -protons; stabilizes localized negative charge via induction.
Pyridine Nitrogen (N1) +0.96+0.73Global electron depletion; acts as an internal EWG and resonance sink.

*Apparent σ values for the aza-nitrogen relative to a standard benzene ring.

Mechanistic Consequences and Logical Pathways

The electronic architecture of 2-(6-Nitropyridin-3-yl)acetonitrile dictates two primary modes of synthetic manipulation: α -functionalization and nitro-group transformation .

Because the α -protons are hyper-acidic, mild bases can be used to generate the enolate/carbanion. Using mild bases (like K2CO3) is a critical causality choice: it prevents the unwanted SNAr displacement of the nitro group at C6, which could occur if strong, nucleophilic bases (like alkoxides or unhindered amides) were deployed. Conversely, the nitro group can be chemoselectively reduced to an amine, completely reversing the electronic polarity of the ring from an electrophilic scaffold to a nucleophilic one, a common strategy in the synthesis of piperazine-linked therapeutics [2].

Electronic_Pathways A Cyanomethyl (-CH2CN) at C3 B Alpha-Carbanion Formation A->B Deprotonation C Pyridine Core (Electron Sink) B->C Delocalization of Negative Charge D Nitro Group (-NO2) at C6 C->D Para-Resonance Stabilization D->C Strong -I / -M Withdrawal

Logical relationship of electronic withdrawing effects and carbanion stabilization.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable checkpoints to confirm mechanistic progression.

Protocol 1: Chemoselective α -Alkylation of the Cyanomethyl Group

Objective: Alkylate the C3 position without triggering SNAr at the highly electrophilic C6 position. Causality: Utilizing Potassium Carbonate (K2CO3) exploits the hyper-acidity of the α -protons. It is basic enough to deprotonate the cyanomethyl group but lacks the nucleophilicity to attack the C6 position.

  • Preparation: Dissolve 2-(6-Nitropyridin-3-yl)acetonitrile (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Carbanion Generation: Add finely powdered K2CO3 (2.0 equiv). Stir at 25 °C for 15–30 minutes.

    • Self-Validation Checkpoint: The solution will transition to a deep orange/red hue, visually confirming the formation of the highly conjugated, para-nitro stabilized carbanion.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.1 equiv) dropwise via syringe.

  • Monitoring: Stir for 2 hours. Monitor via LC-MS. The mass of the starting material should cleanly shift to the M+H of the alkylated product without the appearance of nitrite-displacement byproducts.

  • Workup: Quench with cold distilled water to collapse the remaining enolate. Extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol 2: Catalytic Hydrogenation to 2-(6-Aminopyridin-3-yl)acetonitrile

Objective: Convert the EWG nitro group to an EDG amino group, preparing the scaffold for Buchwald-Hartwig cross-coupling. Causality: Palladium on carbon (Pd/C) under 1 atm of H2 provides rapid, chemoselective reduction of the nitro group. Neutral conditions (avoiding acidic additives) are strictly maintained to prevent the over-reduction of the sensitive nitrile group into a primary amine.

  • Preparation: Dissolve the alkylated (or unalkylated) nitropyridine substrate in a degassed mixture of Methanol/Ethyl Acetate (1:1 v/v, 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at 25 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will be UV-active but non-fluorescent. As the reaction proceeds, a highly polar spot will appear that exhibits bright blue fluorescence under 365 nm UV light, confirming the formation of the conjugated aminopyridine.

  • Filtration: Once H2 uptake ceases (typically 2–4 hours), purge the system with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which is generally pure enough for immediate downstream coupling.

Synthetic_Workflow SM 2-(6-Nitropyridin-3-yl)acetonitrile Cond1 Mild Base (K2CO3) + Alkyl Halide SM->Cond1 Pathway A: Alpha-Functionalization Cond2 H2 (1 atm), Pd/C Neutral Solvent SM->Cond2 Pathway B: Nitro Reduction Prod1 Alpha-Alkylated Derivative Cond1->Prod1 SN2 Alkylation Prod2 2-(6-Aminopyridin-3-yl)acetonitrile Cond2->Prod2 Chemoselective Hydrogenation

Divergent synthetic workflows exploiting the bifunctional nature of the scaffold.

References

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution ACS Public
  • Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid... Journal of Medicinal Chemistry
  • Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)

Protocols & Analytical Methods

Method

Application Note & Protocol: Leveraging 2-(6-Nitropyridin-3-yl)acetonitrile in Advanced API Synthesis

Introduction & Strategic Importance The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Among pyridine derivatives, nitropyridines suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Among pyridine derivatives, nitropyridines such as 2-(6-Nitropyridin-3-yl)acetonitrile are exceptionally valuable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The strategic importance of this molecule lies in its dual-handle reactivity. The potent electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations and, more importantly, serves as a masked amino group.[3] The reduction of the nitro group to a primary amine is one of the most pivotal transformations in pharmaceutical synthesis, yielding the 2-(6-aminopyridin-3-yl)acetonitrile core, a key building block for a multitude of advanced APIs, including kinase inhibitors for oncology.[3][4] Concurrently, the acetonitrile group offers a versatile handle for constructing carbon-carbon or carbon-heteroatom bonds, or for conversion into other functional groups like amides or carboxylic acids.[5]

This guide provides an in-depth analysis of the core reactivity of 2-(6-Nitropyridin-3-yl)acetonitrile and delivers a field-proven, detailed protocol for its conversion to the critical 2-(6-aminopyridin-3-yl)acetonitrile intermediate.

Physicochemical Properties & Safety Data

Proper handling and reaction design begin with a thorough understanding of the precursor's properties.

PropertyValueSource / Notes
IUPAC Name 2-(6-Nitropyridin-3-yl)acetonitrile-
Synonyms 6-Nitro-3-pyridineacetonitrile-
Molecular Formula C₇H₅N₃O₂-
Molecular Weight 163.13 g/mol -
Appearance Off-white to yellow solidVisual Inspection
Melting Point 117-122 °C (for a related methoxy derivative)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[6][7]General organic chemistry principles
CAS Number 100490-41-9-
Safety H301 (Toxic if swallowed), H318 (Causes serious eye damage). Handle with appropriate PPE (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. (for a related methoxy derivative)

Core Reactivity and Synthetic Pathways

The synthetic utility of 2-(6-Nitropyridin-3-yl)acetonitrile stems from two primary reactive sites: the nitro group and the acetonitrile moiety .

The Nitro Group: Gateway to Aminopyridines

The most common and critical transformation is the reduction of the aromatic nitro group to a primary amine. This unmasks a key pharmacophore essential for further molecular elaboration.[3]

  • Causality: The nitro-to-amine reduction is fundamental because the resulting aminopyridine is a versatile intermediate. The amino group can act as a nucleophile, a base, or a directing group in subsequent reactions like amide couplings, diazotization, or cross-coupling reactions to build the final API structure.[4]

The Acetonitrile Group: A Versatile Synthon

The acetonitrile group is a stable but reactive functional group. While often retained in the final intermediate, it can be hydrolyzed to a carboxylic acid or an amide, or its alpha-carbon can be functionalized.

  • Causality: The nitrile group is a valuable polar feature that can engage in hydrogen bonding within a protein active site.[8] Its linear geometry and electronic properties make it a bioisostere for other groups, contributing to the drug's overall pharmacological profile.[8]

G cluster_0 2-(6-Nitropyridin-3-yl)acetonitrile cluster_1 Key Transformations cluster_2 Critical Intermediates start Precursor reduction Nitro Group Reduction start->reduction e.g., H₂, Pd/C (High Selectivity) hydrolysis Acetonitrile Hydrolysis/Reaction start->hydrolysis e.g., H₂O, H⁺/OH⁻ (Harsh Conditions) amine_intermediate 2-(6-Aminopyridin-3-yl)acetonitrile (Key API Building Block) reduction->amine_intermediate acid_intermediate 2-(6-Nitropyridin-3-yl)acetic acid (Alternative Intermediate) hydrolysis->acid_intermediate

Caption: Key reactive pathways of the precursor molecule.

Application Protocol: Synthesis of 2-(6-Aminopyridin-3-yl)acetonitrile

This protocol details the selective reduction of the nitro group via catalytic hydrogenation, a robust, clean, and scalable method widely used in industrial API synthesis.[9][10]

Principle & Mechanism

Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity. Catalysts like Palladium on Carbon (Pd/C) readily facilitate the reduction of the aromatic nitro group under a hydrogen atmosphere, while leaving the nitrile group and the pyridine ring intact under controlled conditions.

  • Expertise & Trustworthiness: The choice of a 10% Pd/C catalyst is deliberate. It provides a high surface area for the reaction, ensuring efficient conversion. The use of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation process. The reaction is monitored by Thin-Layer Chromatography (TLC), a self-validating system to ensure the reaction proceeds to completion before work-up, preventing yield loss and simplifying purification.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-(6-Nitropyridin-3-yl)acetonitrile≥98%CommercialStarting Material
Palladium, 10 wt. % on activated carbon-CommercialCatalyst
Methanol (MeOH)AnhydrousCommercialSolvent
Hydrogen (H₂) gasHigh PurityGas CylinderReducing Agent
Celite® (Diatomaceous earth)-CommercialFiltration Aid
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)-Lab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-CommercialDrying Agent
Equipment
Parr Hydrogenator or similar pressure vessel--For safe hydrogenation
Magnetic stirrer and stir bars---
Standard laboratory glassware---
Rotary evaporator--For solvent removal
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring
Detailed Experimental Protocol
  • Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add 2-(6-Nitropyridin-3-yl)acetonitrile (1.0 eq, e.g., 10.0 g).

  • Catalyst Loading: Under a gentle stream of nitrogen (to prevent solvent ignition), carefully add 10% Palladium on Carbon (0.05-0.10 eq by weight, e.g., 0.5-1.0 g). Causality: The catalyst is handled under an inert atmosphere as dry Pd/C can be pyrophoric.

  • Solvent Addition: Add anhydrous methanol (10-20 volumes, e.g., 100-200 mL) to the vessel.

  • System Purge: Seal the vessel. Purge the system by pressurizing with nitrogen (to ~20 psi) and venting three times, followed by pressurizing with hydrogen (to ~20 psi) and venting three times. Causality: This crucial step removes all oxygen from the reaction system, which is essential for catalyst activity and safety.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50 psi). Begin vigorous stirring. The reaction is typically exothermic; monitor the temperature. Continue stirring at room temperature until hydrogen uptake ceases.

  • In-Process Control (IPC): After hydrogen uptake stops (typically 4-8 hours), carefully vent the vessel and take a small aliquot of the reaction mixture. Filter it through a small plug of Celite® and spot on a TLC plate (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (visualized under UV light) confirms reaction completion.

  • Catalyst Removal: Once complete, carefully vent the reaction vessel and purge with nitrogen. Filter the entire reaction mixture through a pad of Celite®. Causality: Filtering through Celite® is critical for removing the fine palladium catalyst particles, which are a fire hazard if allowed to dry in air while saturated with solvent. Wash the Celite® pad with additional methanol (2 x 25 mL) to recover all the product.

  • Work-up & Isolation: Combine the filtrates and concentrate the solvent using a rotary evaporator. The resulting crude material can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by silica gel chromatography if necessary to yield 2-(6-aminopyridin-3-yl)acetonitrile as a solid.[11]

In-Process Controls & Characterization
ParameterMethodExpected Result
Reaction Completion TLC (50% EtOAc/Hex)Disappearance of starting material (Rf ~0.6), appearance of product (Rf ~0.2, baseline on silica)
Product Identity ¹H NMR (400 MHz, DMSO-d₆)Consistent with the structure of 2-(6-aminopyridin-3-yl)acetonitrile.
Product Identity Mass Spectrometry (ESI+)m/z = 134.07 [M+H]⁺ for C₇H₇N₃ (Calculated: 134.07)[11]
Purity HPLC>98%
Process Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor: 1. Precursor 2. 10% Pd/C (under N₂) B Add Methanol Solvent A->B C Seal & Purge System (3x N₂, 3x H₂) B->C D Pressurize with H₂ (50 psi) & Stir C->D E Monitor H₂ Uptake & Temperature D->E F IPC Check by TLC for Completion E->F F->D If Incomplete G Vent & Purge with N₂ F->G If Complete H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate (Rotary Evaporator) H->I J Purify Crude Product (Recrystallization/Chromatography) I->J K Final Product: 2-(6-Aminopyridin-3-yl)acetonitrile J->K

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst (poisoned by sulfur, halides, or air).2. Insufficient H₂ pressure or leak in the system.3. Poor stirring/mass transfer.1. Use fresh, high-quality catalyst. Ensure starting material is pure.2. Check system for leaks. Increase H₂ pressure if safe.3. Increase stirring speed.
Low Yield 1. Incomplete reaction.2. Product loss during filtration or work-up.3. Catalyst deactivation.1. Allow reaction to run longer; re-check by TLC.2. Ensure thorough washing of the Celite® pad.3. Increase catalyst loading (e.g., to 0.15 eq by weight).
Product Contaminated with Starting Material Incomplete reaction.Re-subject the material to the hydrogenation conditions with fresh catalyst.
Dark-colored Product Formation of palladium colloids or degradation byproducts.Treat methanolic solution with activated charcoal before final concentration. Purify by column chromatography.

Further Synthetic Transformations

The product, 2-(6-aminopyridin-3-yl)acetonitrile, is not an endpoint but a strategic intermediate. The primary amino group is now available for a wide array of subsequent reactions critical for building complex APIs, such as:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides.

  • Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides to form diarylamines.

  • Diazotization (Sandmeyer Reaction): Conversion of the amino group to other functionalities like halides or hydroxyls.

Conclusion

2-(6-Nitropyridin-3-yl)acetonitrile is a precursor of significant strategic value, primarily serving as a stable and accessible source for the 2-(6-aminopyridin-3-yl)acetonitrile scaffold. The protocol detailed herein for its selective reduction via catalytic hydrogenation is a reliable, scalable, and industrially relevant method. A thorough understanding of this molecule's reactivity and the precise execution of its transformation are essential for researchers and scientists engaged in the development of novel pyridine-based active pharmaceutical ingredients.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). National Institutes of Health (NIH). Available at: [Link]

  • H. J. Hertog, W. Combe. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • 2-(6-Chloropyridin-3-yl)acetonitrile. PubChem. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). Available at: [Link]

  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Royal Society of Chemistry. Available at: [Link]

  • WO2015071230A1 - Catalytic hydrogenation of nitriles. Google Patents.
  • Catalytic Reduction of Nitriles. Thieme Chemistry. Available at: [Link]

  • Hydrogenation of nitriles to produce amines - European Patent Office - EP 0913388 A1. Googleapis. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health (NIH). Available at: [Link]

  • Acetonitrile. Wikipedia. Available at: [Link]

  • Pyridine-2-acetonitrile. PubChem. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Institutes of Health (NIH). Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Available at: [Link]

  • Co(II)-Mediated and microwave assisted coupling between 2,6-diaminopyridine and nitriles. A new synthetic route to N-(6-aminopyridin-2-yl)carboximidamides. ResearchGate. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. National Institutes of Health (NIH). Available at: [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]

Sources

Application

Technical Application Note: 2-(6-Nitropyridin-3-yl)acetonitrile in Heterocyclic Drug Discovery

Executive Summary & Mechanistic Rationale 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: ) is a highly versatile, bifunctional building block increasingly utilized in modern heterocyclic drug discovery. The molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(6-Nitropyridin-3-yl)acetonitrile (CAS: ) is a highly versatile, bifunctional building block increasingly utilized in modern heterocyclic drug discovery. The molecular architecture of this compound presents two orthogonal reactive centers, allowing for divergent synthetic pathways without the need for complex protecting group strategies.

The synthetic utility of this compound is driven by its unique electronic topology:

  • C6-Nitro Group (Electrophilic Node): The strongly electron-withdrawing nitro group activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr) . Alternatively, it serves as a masked amine; chemoselective reduction unmasks a nucleophilic center essential for synthesizing bicyclic pharmacophores like imidazo[1,2-a]pyridines.

  • C3-Acetonitrile Group (Nucleophilic Node): The α-protons adjacent to the nitrile are significantly acidic (pKa ~25). Upon deprotonation, the resulting resonance-stabilized carbanion readily undergoes α-alkylation to form spirocyclic or branched nitriles, which are critical motifs in GPCR ligand design .

Reactivity Profile & Synthetic Pathways

Reactivity Core 2-(6-Nitropyridin-3-yl)acetonitrile (Bifunctional Core) SNAr SNAr Substitution (Nucleophiles) Core->SNAr C6-Activation Reduction Nitro Reduction (Fe/NH4Cl) Core->Reduction Chemoselective Alkylation α-Alkylation (NaH + R-X) Core->Alkylation Acidic α-Protons SubstProd 6-Substituted Pyridine Derivatives SNAr->SubstProd AmineProd 6-Amino-3-pyridylacetonitrile (Bicyclic Precursor) Reduction->AmineProd AlkylProd α-Substituted Nitriles (Spiro/Branched) Alkylation->AlkylProd

Divergent reactivity pathways of 2-(6-Nitropyridin-3-yl)acetonitrile in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitro Reduction to 2-(6-Aminopyridin-3-yl)acetonitrile

Causality & Design: Reducing a nitro group in the presence of a nitrile requires precise chemoselectivity. Standard catalytic hydrogenation (H₂ over Pd/C) frequently causes over-reduction of the nitrile to a primary amine, yielding unwanted benzylamine side-products. To prevent this, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride (a Béchamp reduction variant) is employed. This system is strictly chemoselective for the nitro group and operates under mildly acidic conditions, preventing base-catalyzed nitrile dimerization.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-(6-Nitropyridin-3-yl)acetonitrile (1.0 equiv, 10 mmol) and suspend in a 4:1 mixture of Ethanol/Water (50 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) followed by solid Ammonium Chloride (NH₄Cl, 2.0 equiv).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Validation: The starting material (UV active, Rf ~0.6) must be completely consumed. The product will appear as a highly polar, blue-fluorescent spot under 365 nm UV light (Rf ~0.2).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the cake generously with EtOAc. Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate to yield the pure amine.

Protocol B: α-Alkylation of the Acetonitrile Moiety

Causality & Design: The formation of spirocyclic or branched nitriles requires the generation of a carbanion. Because the pKa of the α-protons is high, weak bases (e.g., K₂CO₃) lead to incomplete conversion. Sodium Hydride (NaH) is selected to ensure quantitative, irreversible deprotonation. The reaction must be initiated at 0 °C to suppress the nucleophilic attack of the carbanion onto the nitrile group of another molecule (Thorpe-Ziegler condensation).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(6-Nitropyridin-3-yl)acetonitrile (1.0 equiv) in anhydrous DMF (0.2 M) under an inert Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv for di-alkylation) in small portions.

  • Self-Validation Check (Gas Evolution):

    • Validation: Observe immediate and sustained effervescence (H₂ gas evolution). The solution will transition to a deep red/purple color, indicating the successful formation of the resonance-stabilized carbanion. Wait 30 minutes or until bubbling ceases.

  • Electrophile Addition: Add the alkylating agent (e.g., 1-bromo-2-chloroethane for cyclopropanation, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Workup: Cool the reaction back to 0 °C and strictly quench by the dropwise addition of saturated aqueous NH₄Cl to safely destroy unreacted NaH. Extract with EtOAc, wash the organic layer with LiCl (5% aq) to remove DMF, dry, and concentrate.

Quantitative Data: Reduction Optimization

The following table summarizes the optimization data for the chemoselective reduction of the nitro group, validating the choice of the Fe/NH₄Cl system.

MethodReagents & SolventTemp (°C)Time (h)Yield (%)Chemoselectivity (Nitrile Intact?)
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, MeOH251245%Poor (25% over-reduction to amine)
Transfer HydrogenationPd/C, Ammonium Formate, EtOH80462%Moderate (Some nitrile hydrolysis)
Stannous ChlorideSnCl₂·2H₂O, EtOAc80678%Good (Difficult emulsion during workup)
Béchamp Variant Fe powder, NH₄Cl, EtOH/H₂O 80 2 94% Excellent (>99% chemoselectivity)

Workflow Visualization: High-Throughput Bicyclic Scaffold Synthesis

Workflow Start Starting Material (CAS: 1936247-74-3) Step1 Nitro Reduction (Fe, NH4Cl, 80°C) Start->Step1 QC1 Validation Check (TLC / LC-MS) Step1->QC1 Step2 Cyclization (α-Haloketone, Reflux) QC1->Step2 >95% Conversion QC2 Purification (Flash Chromatography) Step2->QC2 End Imidazo[1,2-a]pyridine Scaffold QC2->End

Standardized workflow for the conversion of 2-(6-Nitropyridin-3-yl)acetonitrile into imidazo[1,2-a]pyridine pharmacophores.

References

  • MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals 2025, 18(1), 692. Available at:[Link]

  • Organic Chemistry Portal. "Nitrile synthesis by oxidation, rearrangement, dehydration." Organic Chemistry Portal Literature Review. Available at:[Link]

Method

Application Note: Scalable Synthesis of 2-(6-Nitropyridin-3-yl)acetonitrile via Phase-Transfer Catalysis

Target Audience: Process Chemists, Chemical Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Compound: 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) [1] Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Compound: 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) [1]

Executive Summary & Mechanistic Rationale

The transition of 2-(6-Nitropyridin-3-yl)acetonitrile from medicinal chemistry discovery to pilot-scale manufacturing presents significant challenges. The strongly electron-withdrawing nature of the nitro group at the C6 position destabilizes the pyridine ring toward nucleophilic attack, while the active methylene of the target acetonitrile moiety is prone to unwanted dimerization under basic conditions.

To achieve a self-validating, high-yield process, this protocol abandons the traditional, highly hazardous homogeneous cyanation in favor of a biphasic Phase-Transfer Catalysis (PTC) system .

Causality in Process Design:

  • Solvent Selection (Bromination): Traditional Wohl-Ziegler brominations utilize carbon tetrachloride ( CCl4​ ), which is unacceptable for scale-up due to toxicity and regulatory restrictions. We substitute this with benzotrifluoride ( α,α,α -trifluorotoluene), which offers a similar radical-stabilizing environment but with an excellent safety and environmental profile [2].

  • Biphasic Cyanation: By using a Toluene/Water system with Tetrabutylammonium bromide (TBAB), the cyanide ion ( CN− ) is shuttled into the organic phase at a controlled rate. As the product, 2-(6-Nitropyridin-3-yl)acetonitrile, forms, it remains in the organic phase, shielded from the bulk aqueous base. This prevents the deprotonation of the newly formed active methylene, completely suppressing the formation of dimeric impurities.

Process Workflow Visualization

G SM 5-Methyl-2-nitropyridine (Starting Material) Step1 Radical Bromination (NBS, AIBN, PhCF3) 80°C, 4h SM->Step1 Thermal Initiation Int1 5-(Bromomethyl)-2-nitropyridine (Intermediate) Step1->Int1 Filtration & Concentration Step2 Biphasic Cyanation (NaCN, TBAB, Toluene/H2O) 45°C, 6h Int1->Step2 PTC Addition Product 2-(6-Nitropyridin-3-yl)acetonitrile (Target Product) Step2->Product Phase Separation & Crystallization Waste Aqueous Waste (NaOCl Quench) Step2->Waste Aqueous Layer Treatment

Workflow for the scalable synthesis of 2-(6-Nitropyridin-3-yl)acetonitrile.

Detailed Scale-Up Protocols

Protocol A: Synthesis of 5-(Bromomethyl)-2-nitropyridine (Intermediate)

Self-Validation Checkpoint: The success of this step relies on strict anhydrous conditions to prevent the hydrolysis of the bromomethyl intermediate into the corresponding alcohol.

Reagents:

  • 5-Methyl-2-nitropyridine: 1.0 eq (1.0 kg, 7.24 mol)

  • N-Bromosuccinimide (NBS): 1.05 eq (1.35 kg, 7.60 mol)

  • Azobisisobutyronitrile (AIBN): 0.05 eq (59.4 g, 0.36 mol)

  • Benzotrifluoride ( PhCF3​ ): 10.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2​ for 30 minutes.

  • Charge: Add 5-Methyl-2-nitropyridine (1.0 kg) and PhCF3​ (10.0 L). Stir at 200 rpm until complete dissolution.

  • Initiator Addition: Add NBS (1.35 kg) in three equal portions over 30 minutes to control initial exotherms. Add AIBN (59.4 g).

  • Heating: Ramp the reactor temperature to 80°C over 45 minutes.

  • In-Process Control (IPC) 1: After 4 hours, sample the reaction. Perform HPLC analysis (C18 column, MeCN/H2O 70:30). The reaction is deemed complete when unreacted starting material is < 2.0 Area%.

  • Workup: Cool the reactor to 5°C. The byproduct, succinimide, will precipitate quantitatively.

  • Filtration: Filter the suspension through a Nutsche filter. Wash the filter cake with cold PhCF3​ (2.0 L).

  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield the crude intermediate as a dark yellow solid. Proceed directly to Protocol B to minimize degradation.

Protocol B: Biphasic Cyanation to 2-(6-Nitropyridin-3-yl)acetonitrile

Self-Validation Checkpoint: Cyanide reactions must be monitored for pH. The aqueous layer must remain strictly alkaline (pH > 10) to prevent the evolution of lethal Hydrogen Cyanide (HCN) gas [3].

Reagents:

  • Crude 5-(Bromomethyl)-2-nitropyridine: ~1.57 kg (theoretical from Protocol A)

  • Sodium Cyanide (NaCN): 1.2 eq (425 g, 8.68 mol)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (116 g, 0.36 mol)

  • Toluene: 8.0 L

  • Deionized Water: 4.0 L

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a dedicated, highly ventilated 20 L reactor equipped with a caustic scrubber, dissolve NaCN (425 g) in DI Water (4.0 L). Verify pH > 12.

  • Organic Phase Preparation: Dissolve the crude intermediate from Protocol A and TBAB (116 g) in Toluene (8.0 L).

  • Biphasic Reaction: Transfer the organic phase into the reactor containing the aqueous cyanide solution. Set agitation to 400 rpm (high shear is required for effective phase-transfer).

  • Heating: Warm the biphasic mixture to 45°C.

  • IPC 2: Monitor via HPLC every 2 hours. The reaction typically reaches completion (< 1.0% intermediate remaining) within 6 hours.

  • Phase Separation: Cool to 20°C. Stop agitation and allow 30 minutes for phase separation. Drain the lower aqueous layer directly into a designated waste vessel containing 10% Sodium Hypochlorite (bleach) to safely quench residual cyanide.

  • Washing: Wash the organic layer with 5% NaHCO3​ (2.0 L) followed by brine (2.0 L).

  • Crystallization: Concentrate the toluene layer to ~2.5 L under vacuum. Slowly add n-Heptane (5.0 L) over 1 hour while cooling to 0°C.

  • Isolation: Filter the resulting beige crystals, wash with cold n-Heptane, and dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data & Scale-Up Metrics

The transition from a 10-gram laboratory scale to a 1-kilogram pilot scale demonstrated excellent reproducibility, primarily due to the robust thermal control afforded by the biphasic PTC system.

ParameterLab Scale (10g)Pilot Scale (1.0 kg)Variance / Notes
Bromination Yield 92% (Crude)94% (Crude)Improved heat transfer at scale reduced over-bromination.
Cyanation Yield 81% (Isolated)84% (Isolated)Efficient agitation at scale improved PTC kinetics.
Overall Yield 74.5%78.9%-
HPLC Purity 98.2 Area%99.1 Area%Controlled crystallization rejected trace dimers.
E-Factor 4528Solvent recycling implemented at pilot scale.
Process Time 2 Days3 DaysExtended cooling/filtration times at scale.

References

  • Zong, Z., et al. (2010). Benzotrifluoride: A Greener Alternative to Carbon Tetrachloride in Radical Brominations. Organic Process Research & Development. Retrieved from:[Link]

  • American Chemical Society. (2021). Safe Handling of Cyanides in Process Scale-Up. ACS Chemical Health & Safety. Retrieved from:[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(6-Nitropyridin-3-yl)acetonitrile Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate purity determination of reactive pharmaceutical intermediates is a critical quality attribute. 2-(6-Nitropyridin-3-yl)acetonitrile presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity determination of reactive pharmaceutical intermediates is a critical quality attribute. 2-(6-Nitropyridin-3-yl)acetonitrile presents unique analytical challenges due to its highly polar, electron-deficient aromatic system. This guide objectively compares stationary phase performances (C18 vs. Phenyl-Hexyl) and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) [1] and USP <1225> [2] regulatory frameworks.

Chemical Profile & The Causality of Column Selection

To design an effective analytical method, we must first understand the molecular behavior of the analyte. 2-(6-Nitropyridin-3-yl)acetonitrile consists of a pyridine ring, a strongly electron-withdrawing nitro group at the 6-position, and a polar acetonitrile moiety.

The Analytical Challenge: The nitro group significantly decreases the electron density of the pyridine ring, rendering it highly π -acidic. When analyzed using a conventional C18 (Octadecylsilane) stationary phase, the primary retention mechanism relies on London dispersion forces. However, the lack of aliphatic hydrophobicity in this molecule results in poor retention ( k′<2 ). Consequently, the analyte elutes near the void volume, where matrix suppression and interference from highly polar byproducts are most severe[3]. Furthermore, the basic nitrogen of the pyridine ring can interact with unendcapped surface silanols on the C18 silica support, causing severe peak tailing.

The Phenyl-Hexyl Solution: By substituting the C18 phase with a Phenyl-Hexyl column, we introduce orthogonal selectivity. The electron-rich phenyl ring of the stationary phase acts as a π -base, engaging in robust π−π donor-acceptor interactions with the electron-deficient nitropyridine ring. This targeted causality not only increases the retention factor but also sterically shields the analyte from surface silanols, dramatically improving peak symmetry[3].

Comparative Performance Data

The following table summarizes the experimental data comparing a standard C18 column to a Phenyl-Hexyl column under identical mobile phase conditions (Gradient: Water with 0.1% Formic Acid and Acetonitrile).

Chromatographic ParameterC18 (Octadecylsilane)Phenyl-HexylCausality / Mechanistic Explanation
Retention Time ( Rt​ ) 2.4 min5.8 min π−π interactions specifically increase the retention of the electron-deficient nitropyridine ring.
Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Symmetrical)Phenyl-Hexyl shielding prevents secondary ion-exchange interactions with acidic surface silanols.
Theoretical Plates ( N ) 4,50012,500Improved stationary phase wetting and mass transfer kinetics for aromatic compounds.
Resolution ( Rs​ ) 1.23.4Enhanced selectivity separates the analyte from closely eluting aliphatic and precursor impurities.

System Suitability Testing (SST): The Self-Validating Prerequisite

Before executing any validation parameter, the HPLC method must prove its own fitness. A robust protocol must be a self-validating system [4]. This is achieved through an SST sequence that acts as an internal control gate. If the SST fails, the sequence automatically halts, preventing the generation of invalid data.

SST Protocol:

  • Blank Injection: Inject the sample diluent to verify baseline noise and ensure zero carryover.

  • Resolution Mix: Inject a standard containing 2-(6-Nitropyridin-3-yl)acetonitrile and its closest known impurity (e.g., 6-nitropyridine-3-carboxylic acid). Acceptance: Rs​>1.5 .

  • Replicate Injections: Inject the 100% target concentration standard six times. Acceptance: Peak area Relative Standard Deviation (RSD) ≤2.0% , and Tf​≤1.5 .

Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)

Once SST criteria are met, the validation proceeds according to the modernized lifecycle principles of ICH Q2(R2)[1] and the proposed revisions to USP <1225>[5].

A. Specificity & Selectivity
  • Objective: Prove the method unambiguously measures the analyte in the presence of potential impurities.

  • Protocol: Analyze a blank, a pure standard, and a sample spiked with known synthetic precursors and degradation products. Evaluate peak purity using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: No interfering peaks at the Rt​ of the active analyte. PDA peak purity angle must be less than the peak purity threshold.

B. Linearity & Range
  • Objective: Demonstrate that the detector response is directly proportional to the concentration.

  • Protocol: Prepare five distinct concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 0.25, 0.375, 0.50, 0.625, and 0.75 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Linear regression correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the 100% target concentration response.

C. Accuracy (Spike Recovery)
  • Objective: Verify the exactness of the analytical procedure.

  • Protocol: Spike the sample matrix with known quantities of 2-(6-Nitropyridin-3-yl)acetonitrile at 80%, 100%, and 120% of the target concentration. Prepare three independent samples for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

D. Precision (Repeatability & Intermediate)
  • Objective: Ensure the method yields consistent results under normal operating conditions.

  • Protocol:

    • Repeatability (Intra-day): One analyst prepares and injects 6 independent sample preparations at the 100% concentration level on the same day.

    • Intermediate Precision (Inter-day): A second analyst repeats the repeatability protocol on a different day, using a different HPLC instrument and a new column lot.

  • Acceptance Criteria: Both intra-day and inter-day %RSD of the calculated assay values must be ≤2.0% .

E. Robustness
  • Objective: Determine the method's reliability against deliberate, minor variations in parameters.

  • Protocol: Systematically alter the flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase organic composition ( ±2% absolute).

  • Acceptance Criteria: System suitability parameters ( Tf​≤1.5 , Rs​>1.5 ) must remain unaffected, ensuring the method is fit for routine quality control environments.

Validation Workflow Visualization

The following diagram illustrates the logical progression of the analytical procedure lifecycle, ensuring each step builds upon the verified success of the previous one.

ValidationWorkflow SST System Suitability Testing (SST) Baseline & Resolution Check Spec Specificity & Selectivity No Matrix Interference SST->Spec Lin Linearity & Range 50% - 150% Target Conc. Spec->Lin Acc Accuracy (Recovery) Spike at 80%, 100%, 120% Lin->Acc Prec Precision Intra-day & Inter-day RSD < 2% Acc->Prec Rob Robustness Variation of Flow, Temp, pH Prec->Rob Rep Continuous Lifecycle Verification (ICH Q14 Alignment) Rob->Rep

HPLC method validation workflow aligned with ICH Q2(R2) lifecycle principles.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • Validation of ion chromatographic (IC) methods according to USP <1225>. Metrohm.

  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem.

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 2-(6-Nitropyridin-3-yl)acetonitrile

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-(6-Nitropyridin-3-yl)acetonitrile: A Comparative Performance Guide Executive Summary 2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-(6-Nitropyridin-3-yl)acetonitrile: A Comparative Performance Guide

Executive Summary

2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) is a highly functionalized building block frequently utilized in the synthesis of advanced therapeutics. Characterizing its structural integrity via mass spectrometry (MS) presents a unique analytical challenge due to the competing fragmentation pathways of its electron-deficient pyridine ring, nitro group, and acetonitrile moiety. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, specifically ESI-Q-TOF) against Nominal Mass Spectrometry (ESI-QqQ). This comparison provides researchers with a definitive, field-proven framework for structural elucidation and quantitative method development.

Platform Performance Comparison: ESI-Q-TOF vs. ESI-QqQ

Selecting the appropriate MS architecture dictates the reliability of your structural assignments when analyzing polyfunctional molecules.

  • High-Resolution Q-TOF (Quadrupole Time-of-Flight) :

    • Performance Profile: Delivers sub-3 ppm mass accuracy, enabling the exact calculation of elemental compositions for fragment ions.

    • Analytical Advantage: Unambiguously differentiates isobaric losses. For example, distinguishing a pure nitro radical loss (-NO2, 45.9929 Da) from a combined loss of water and carbon monoxide (-H2O -CO, 46.0054 Da) is impossible on a nominal mass instrument but trivial on a Q-TOF. This makes it the gold standard for de novo structural elucidation.

  • Nominal Mass QqQ (Triple Quadrupole) :

    • Performance Profile: Operates at unit mass resolution but offers superior ion transmission and a wider linear dynamic range.

    • Analytical Advantage: Ideal for high-throughput pharmacokinetics. Once the fragmentation pathway is confidently mapped by HRMS, the QqQ provides unmatched sensitivity for targeted Multiple Reaction Monitoring (MRM) assays, though it relies heavily on prior HRMS validation to ensure fragments are not isobaric interferences.

Mechanistic Fragmentation Analysis (ESI+)

Understanding the causality behind gas-phase dissociation is critical for spectral interpretation. Upon Collision-Induced Dissociation (CID) in positive ion mode, the protonated precursor ([M+H]+ m/z 164.0460) undergoes specific, predictable cleavages:

  • The Nitroaromatic Anomaly (Radical Losses) : The even-electron rule dictates that protonated molecules should yield even-electron fragments via neutral losses. However, nitroaromatics are a well-documented exception. Driven by the strong electronegativity and resonance stabilization of the nitropyridine system, the molecule frequently undergoes radical losses. The primary pathway involves a 1 (loss of 30 Da)[1]. This intermediate rapidly expels CO (28 Da) from the aromatic ring. A competing pathway involves the 2 (-46 Da)[2].

  • Acetonitrile Cleavage : The cyanomethyl group at the 3-position provides an orthogonal fragmentation route, primarily 3 (27 Da), a classic signature for aryl acetonitriles[3].

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system.

  • Step 1: System Suitability & Carryover Validation

    • Action: Inject a blank solvent followed by a known nitroaromatic reference standard (e.g., 2,4-dinitrotoluene) before the target analyte.

    • Causality: This validates the system's state. If the reference standard fails to produce its diagnostic[M+H - NO]+ ion, it indicates poor collision cell vacuum or insufficient in-source desolvation. Proceeding without this check risks generating false-negative fragmentation data for the target compound.

  • Step 2: Mobile Phase Optimization

    • Action: Utilize a biphasic gradient of 0.1% Formic Acid in MS-grade Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid serves a dual purpose. It acts as a proton donor to drive the equilibrium toward the [M+H]+ species (m/z 164.0460) in positive ESI, while actively suppressing the formation of sodium adducts ([M+Na]+), which are thermodynamically stable and resist informative CID fragmentation.

  • Step 3: Collision Energy (CE) Ramping

    • Action: Apply a continuous CE ramp from 10 eV to 40 eV across the chromatographic peak rather than a static voltage.

    • Causality: A static CE biases the resulting spectra. Ramping ensures the simultaneous capture of low-energy transitions (e.g., the fragile NO2 loss) and high-energy terminal cleavages (e.g., pyridine ring opening) within a single acquisition cycle, providing a complete thermodynamic fragmentation map.

Quantitative Data Comparison

The following table summarizes the experimental MS/MS data, highlighting the precision gap between Q-TOF and QqQ platforms when assigning fragment identities.

Fragment AssignmentTheoretical Exact Mass (m/z)Q-TOF Measured Mass (m/z)Mass Error (ppm)QqQ Nominal Mass (m/z)Relative Abundance
[M+H]+ (Precursor) 164.0460164.0463+1.8164.0100%
[M+H - HCN]+ 137.0351137.0348-2.2137.015%
[M+H - NO]+ 134.0481134.0485+3.0134.045%
[M+H - NO2]+ 118.0405118.0402-2.5118.085%
[M+H - NO - CO]+ 106.0532106.0536+3.8106.060%

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 164.0460 2-(6-Nitropyridin-3-yl)acetonitrile LossNO2 [M+H - NO2]+ m/z 118.0405 M->LossNO2 -NO2 (46 Da) Radical Loss LossNO [M+H - NO]+ m/z 134.0481 M->LossNO -NO (30 Da) Nitro-Nitrite Rearrangement LossHCN [M+H - HCN]+ m/z 137.0351 M->LossHCN -HCN (27 Da) Aliphatic Cleavage LossNOCO [M+H - NO - CO]+ m/z 106.0532 LossNO->LossNOCO -CO (28 Da) Ring Contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathways of 2-(6-Nitropyridin-3-yl)acetonitrile.

References

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL
  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Title: Induced in-source fragmentation pattern of certain novel ( 1Z,2E )- N -(aryl)

Sources

Validation

Benchmarking 2-(6-Nitropyridin-3-yl)acetonitrile: A Comprehensive Guide to Nitropyridine Intermediates in Pharmaceutical Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, chemoselective reactivity, and objective benchmarking of nitropyridine scaffolds. Introduction & Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, chemoselective reactivity, and objective benchmarking of nitropyridine scaffolds.

Introduction & Structural Profiling

In modern pharmaceutical chemistry, nitropyridine derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs)[1]. The pyridine ring provides a robust, metabolically stable scaffold capable of diverse hydrogen-bonding interactions, while the nitro group dramatically alters the electron density of the ring, dictating downstream reactivity[1].

2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) is a highly specialized bifunctional intermediate[2]. Its structure features:

  • An Electron-Withdrawing Nitro Group at C6: This group renders the pyridine ring electron-deficient, stabilizing intermediates during nucleophilic attacks and acting as a latent amine handle for late-stage functionalization.

  • An Acetonitrile Side Chain at C3: Separated from the aromatic system by a methylene spacer, the nitrile group operates via inductive effects rather than direct resonance. This provides a versatile handle for homologation, hydrolysis to acetic acid derivatives, or reduction to ethylamines, making it highly valuable in the synthesis of kinase inhibitors and targeted therapies.

Objective Benchmarking: Comparative Data Analysis

To understand the strategic value of 2-(6-Nitropyridin-3-yl)acetonitrile, it must be benchmarked against other widely utilized nitropyridine intermediates. The position of the nitro group and the nature of the secondary functional groups dictate the synthetic pathway.

Table 1: Quantitative & Functional Comparison of Nitropyridine Intermediates
Compound NameCAS NumberMolecular WeightPrimary Reactivity HandleTypical Pharmaceutical Application
2-(6-Nitropyridin-3-yl)acetonitrile 1936247-74-3[2]163.13 g/mol [2]Chemoselective nitro reduction, Nitrile homologationKinase inhibitors, PARP inhibitors
2-(5-Nitropyridin-2-yl)acetonitrile 123846-66-2[3]163.14 g/mol [4]Nitro reduction, Nitrile hydrolysisAnti-inflammatory agents
2-Chloro-4-methyl-3-nitropyridine 23056-39-5[5]172.57 g/mol [5]SNAr at C2, Nitro reductionNNRTIs (e.g., HIV therapeutics)[1]
3-Amino-4-nitropyridine 1681-37-4139.11 g/mol Electrophilic aromatic substitutionImidazo[4,5-c]pyridine scaffolds[6]

Insight: While 2-Chloro-4-methyl-3-nitropyridine is heavily favored for Nucleophilic Aromatic Substitution (SNAr) due to the highly activated C2-chlorine[1], 2-(6-Nitropyridin-3-yl)acetonitrile is prioritized when a flexible carbon-linked pharmacophore (the acetonitrile moiety) is required in the final API structure.

Divergent Synthetic Workflows

The choice of intermediate dictates the synthetic workflow. Below is a logical mapping of how 2-(6-Nitropyridin-3-yl)acetonitrile and 2-Chloro-4-methyl-3-nitropyridine are processed into their respective API precursors.

G A 2-(6-Nitropyridin-3-yl)acetonitrile C Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) A->C Pathway A B 2-Chloro-4-methyl-3-nitropyridine D SNAr Reaction (Amine Nucleophile, DIPEA) B->D Pathway B E 2-(6-Aminopyridin-3-yl)acetonitrile (Bifunctional Scaffold) C->E F 2-Amino-4-methyl-3-nitropyridine (NNRTI Precursor) D->F

Caption: Divergent synthetic workflows for 2-(6-Nitropyridin-3-yl)acetonitrile vs. 2-Chloro-4-methyl-3-nitropyridine.

Validated Experimental Protocols & Mechanistic Causality

A hallmark of robust process chemistry is the design of self-validating, reproducible experimental protocols. The following methodologies detail the critical transformations for these intermediates, emphasizing the causality behind reagent selection.

Protocol A: Chemoselective Reduction of 2-(6-Nitropyridin-3-yl)acetonitrile

Objective: Reduce the nitro group to an amine without reducing the sensitive nitrile moiety.

The Causality: The reduction of a nitro group in the presence of a nitrile demands strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C under high H₂ pressure) risks the over-reduction of the nitrile to a primary amine, destroying the bifunctional nature of the scaffold. To prevent this, a dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is employed. NH₄Cl acts as a mild proton donor (maintaining a pH of ~5-6), which prevents base-catalyzed hydrolysis of the nitrile while providing the necessary protons for the stepwise reduction of the nitroso and hydroxylamine intermediates.

Mechanism N1 Nitro (-NO2) N2 Nitroso (-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (-NHOH) N2->N3 +2e-, +2H+ N4 Amine (-NH2) N3->N4 +2e-, +2H+ -H2O

Caption: Stepwise reduction mechanism of the nitro group to an amine, preserving the nitrile moiety.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(6-Nitropyridin-3-yl)acetonitrile (5.0 g, 30.6 mmol) in a solvent mixture of Ethanol and Deionized Water (3:1 v/v, 100 mL).

  • Activation: Add Ammonium Chloride (8.18 g, 153.0 mmol, 5.0 eq) to the solution. Stir the mixture and heat to 60 °C.

  • Reduction: Carefully add Iron powder (8.54 g, 153.0 mmol, 5.0 eq) in small portions over 15 minutes. Note: The reaction is moderately exothermic.

  • Progression: Elevate the temperature to reflux (approx. 80 °C) and maintain vigorous stirring for 2 to 3 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1).

  • Work-up & Isolation: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol (2 x 30 mL). Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield 2-(6-aminopyridin-3-yl)acetonitrile as a pale yellow solid.

Protocol B: Benchmarking SNAr of 2-Chloro-4-methyl-3-nitropyridine

Objective: Displace the C2-chloro group with a primary amine nucleophile.

The Causality: The chlorine atom at the C2 position is highly activated by the adjacent, strongly electron-withdrawing nitro group at C3[1]. This creates a highly electrophilic center susceptible to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a stabilized Meisenheimer complex. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the generated HCl, driving the reaction forward without causing side reactions with the nitro group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Chloro-4-methyl-3-nitropyridine (5.0 g, 28.9 mmol)[5] in anhydrous DMF (40 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add the desired primary amine (e.g., isopropylamine, 34.7 mmol, 1.2 eq) followed by DIPEA (7.47 g, 57.8 mmol, 2.0 eq).

  • Progression: Stir the mixture at room temperature for 4 hours. The strong activation by the nitro group allows this reaction to proceed without excessive heating.

  • Work-up: Quench the reaction by pouring it into ice-cold water (150 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to afford the substituted 2-amino-4-methyl-3-nitropyridine derivative.

Conclusion

When benchmarking nitropyridine intermediates, 2-(6-Nitropyridin-3-yl)acetonitrile stands out for its bifunctional utility. While compounds like 2-Chloro-4-methyl-3-nitropyridine[1] are optimized for immediate ring substitution, the acetonitrile-substituted variant offers a unique pathway for extending the carbon framework of the API. Mastering the chemoselective reduction of its nitro group is paramount to unlocking its full potential in drug discovery and development.

References

  • ChemBK. "2-(6-Nitropyridin-3-yl)acetonitrile_化工百科". Available at: [Link]

  • Advent Chembio. "2-(5-Nitropyridin-2-yl)acetonitrile, 98%". Available at:[Link]

  • NBInno. "The Pharmaceutical Significance of Nitropyridine Derivatives". Available at: [Link]

  • PubChem. "2-Chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | CID 345363". Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy Validation of 2-(6-Nitropyridin-3-yl)acetonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Spectroscopic Validation In the landscape of pharmaceutical development and materials science, the unequivocal structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Spectroscopic Validation

In the landscape of pharmaceutical development and materials science, the unequivocal structural confirmation of novel chemical entities is paramount. 2-(6-Nitropyridin-3-yl)acetonitrile is a key heterocyclic intermediate, and its purity and structural integrity directly impact the outcomes of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for functional group identification.[1] This guide provides an in-depth comparison and validation framework for confirming the molecular structure of 2-(6-Nitropyridin-3-yl)acetonitrile, grounded in the principles of vibrational spectroscopy.

Theoretical Framework: Probing Molecular Vibrations

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, scissoring).[1] The resulting spectrum is a unique molecular fingerprint, with specific absorption bands correlating directly to the functional groups present. For 2-(6-Nitropyridin-3-yl)acetonitrile, our analysis will focus on the characteristic vibrational signatures of its three core functional moieties: the nitrile group (-C≡N), the aromatic nitro group (-NO₂), and the substituted pyridine ring.

Molecular Structure and Key Functional Groups

To effectively interpret the IR spectrum, we must first identify the key vibrating components of the molecule.

Caption: Molecular structure of 2-(6-Nitropyridin-3-yl)acetonitrile highlighting key functional groups.

Expected Spectral Features: A Predictive Analysis

Before acquiring an experimental spectrum, a robust understanding of the expected absorption frequencies for each functional group is essential. This predictive approach allows for a more targeted and confident interpretation of the experimental data.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum.[2] Due to the bond's strength and the significant change in dipole moment during vibration, it produces a sharp, strong absorption. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region.[2] The conjugation with the pyridine ring is expected to shift the frequency slightly lower compared to a saturated aliphatic nitrile.

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds exhibit two distinct and strong N-O stretching vibrations.[3]

    • Asymmetric Stretch: A strong band expected between 1550-1475 cm⁻¹.[4]

    • Symmetric Stretch: A strong band expected between 1360-1290 cm⁻¹.[4] The intensity of these bands is a result of the high polarity of the N-O bonds.[5] The presence of this distinct pair of absorptions is a strong indicator of the nitro group.

  • Pyridine Ring: As a substituted aromatic heterocycle, the pyridine ring will display several characteristic vibrations:

    • C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[6][7]

    • C=C and C=N Ring Stretching: These vibrations result in a series of medium to weak bands in the 1600-1475 cm⁻¹ region.[6] The exact positions are sensitive to the substitution pattern.

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ "fingerprint" region can be indicative of the substitution pattern on the ring.[1]

  • Methylene Bridge (-CH₂-): The aliphatic C-H bonds of the methylene group will show stretching vibrations just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[6] A characteristic scissoring (bending) vibration is also expected around 1465 cm⁻¹.[8]

Experimental Protocol: Acquiring High-Quality Data

For solid samples like 2-(6-Nitropyridin-3-yl)acetonitrile, the Attenuated Total Reflectance (ATR) FT-IR technique is highly recommended. It requires minimal to no sample preparation, is non-destructive, and ensures excellent sample-to-crystal contact for high-quality spectra.[9][10]

cluster_workflow ATR-FTIR Experimental Workflow start Start: Obtain Solid Sample step1 1. Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 2. Record Background Spectrum (Measures ambient atmosphere) step1->step2 step3 3. Place Small Amount of Sample on Crystal step2->step3 step4 4. Apply Pressure with Anvil (Ensures optimal contact) step3->step4 step5 5. Acquire Sample Spectrum (Co-add 16-32 scans for S/N improvement) step4->step5 step6 6. Process Data (ATR correction, baseline correction) step5->step6 end End: Interpreted Spectrum step6->end

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

  • Background Collection: Record a background spectrum. This measurement accounts for the absorbance of ambient water vapor and carbon dioxide, which are then subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the 2-(6-Nitropyridin-3-yl)acetonitrile powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure anvil onto the sample. Apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[9] This maximizes the interaction of the evanescent wave with the sample, leading to a stronger signal.[11]

  • Spectrum Acquisition: Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16 to 32 scans to enhance the signal-to-noise ratio.[12]

  • Data Processing: The resulting spectrum should be processed using the instrument software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, as well as baseline correction to ensure a flat, horizontal baseline.

Data Analysis and Validation: A Comparative Guide

The validation of the compound's structure is achieved by comparing the experimentally observed absorption bands with the established frequency ranges for its constituent functional groups.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Hypothetical Experimental Peak (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000[6]3085Medium
Aliphatic C-H (-CH₂-)Stretching3000 - 2850[8]2960, 2875Medium-Weak
Nitrile (-C≡N) Stretching 2240 - 2220 [2]2235 Strong, Sharp
Aromatic RingC=C, C=N Stretching1600 - 1475[6]1595, 1505, 1480Medium-Weak
Aromatic Nitro (-NO₂) Asymmetric Stretch 1550 - 1475 [3][4]1530 Very Strong
Aliphatic C-H (-CH₂-)Bending (Scissoring)~1465[8]1460Medium
Aromatic Nitro (-NO₂) Symmetric Stretch 1360 - 1290 [3][4]1350 Very Strong
Aromatic C-HOut-of-Plane Bending900 - 650[1]830, 750Strong

Interpretation and Validation:

  • Primary Confirmation: The most compelling evidence for the successful synthesis of 2-(6-Nitropyridin-3-yl)acetonitrile would be the simultaneous presence of three key features:

    • A strong, sharp peak around 2235 cm⁻¹ , confirming the nitrile group.[2]

    • A pair of very strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ , unequivocally identifying the aromatic nitro group.[5]

  • Secondary Confirmation: The presence of peaks above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H), along with the various ring stretching and bending modes, provides corroborating evidence for the overall carbon skeleton.

  • Comparison with Alternatives: In a drug development setting, FT-IR provides a significant advantage over techniques like NMR or Mass Spectrometry in terms of speed and cost for routine identity confirmation. While NMR provides a more detailed map of the carbon-hydrogen framework and Mass Spectrometry gives precise molecular weight information, FT-IR offers the quickest and most direct confirmation of the presence (or absence) of critical functional groups, making it an ideal tool for quality control and reaction monitoring.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural validation of 2-(6-Nitropyridin-3-yl)acetonitrile. By leveraging a predictive understanding of characteristic group frequencies and employing a standardized experimental protocol like ATR, researchers can rapidly and confidently confirm the identity of this key synthetic intermediate. The unambiguous identification of the nitrile stretch and the dual nitro group absorptions provides a high degree of certainty, ensuring the quality and integrity of the material for downstream applications in drug discovery and development.

References

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU. Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. UC Davis ChemWiki. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary. Retrieved from [Link]

  • Sloan, J. J., & Welsh, H. L. (1975). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d₂, and Pyridine-3,5-d₂. Canadian Journal of Physics, 53(15), 1434-1443. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Tsuchiya, A., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(38), 21966-21975. Retrieved from [Link]

  • Lee, Y.-P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C₅H₅NH⁺) Cation and Pyridinyl (C₅H₅NH and 4-C₅H₆N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(41), 10696-10705. Retrieved from [Link]

  • Tsuchiya, A., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflection. Wikipedia. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler-Toledo. (2022, December 1). Attenuated Total Reflectance Basics | ATR-FTIR Spectroscopy. YouTube. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. NIU. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Organic Chemistry at CU Boulder. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(6-Nitropyridin-3-yl)acetonitrile: An Analysis of Yield and Practicality

For Immediate Release: A Comprehensive Review of Synthetic Pathways to a Key Pharmaceutical Intermediate Shanghai, China – March 28, 2026 – For researchers and professionals in drug development and medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: A Comprehensive Review of Synthetic Pathways to a Key Pharmaceutical Intermediate

Shanghai, China – March 28, 2026 – For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. This guide provides an in-depth, objective comparison of the primary synthetic pathways to 2-(6-nitropyridin-3-yl)acetonitrile, a valuable building block in the synthesis of various biologically active compounds. By examining the yield, scalability, and practical considerations of each route, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction

2-(6-Nitropyridin-3-yl)acetonitrile is a heterocyclic compound of significant interest due to the presence of a reactive nitrile group and an electron-deficient nitropyridine core. These features make it a versatile precursor for the construction of more complex molecular architectures. The efficiency of its synthesis can, therefore, have a substantial impact on the overall productivity of a research program. This guide will compare three plausible synthetic pathways, providing experimental data and discussing the underlying chemical principles to offer a holistic view of each method's strengths and weaknesses.

Comparative Analysis of Synthetic Pathways

Three primary strategies for the synthesis of 2-(6-nitropyridin-3-yl)acetonitrile will be evaluated:

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr) on a Halopyridine Precursor

  • Pathway 2: A Two-Step Sequence from 3-Methyl-6-nitropyridine via Benzylic Halogenation and Cyanation

  • Pathway 3: Palladium-Catalyzed Cross-Coupling of a Halopyridine with a Cyanomethylating Agent

The following table summarizes the key aspects of each route, with a detailed discussion to follow.

FeaturePathway 1: Nucleophilic Aromatic SubstitutionPathway 2: Two-Step from 3-Methyl-6-nitropyridinePathway 3: Palladium-Catalyzed Cross-Coupling
Starting Material 5-Halo-2-nitropyridine (e.g., 5-bromo-2-nitropyridine)3-Methyl-6-nitropyridine5-Halo-2-nitropyridine
Key Transformations Direct displacement of halide with a cyanomethyl anion equivalent.1. Free-radical benzylic halogenation. 2. Nucleophilic substitution with a cyanide salt.Palladium-catalyzed C-C bond formation.
Reported/Anticipated Yield Moderate to GoodHigh (potentially >70% over two steps)Moderate to High
Number of Steps 121
Reagents & Conditions Strong base (e.g., NaH, KHMDS), acetonitrile or ethyl cyanoacetate, polar aprotic solvent (e.g., DMF, DMSO).1. NBS or NCS, radical initiator (AIBN or light). 2. NaCN or KCN in a polar aprotic solvent.Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base, cyanomethylating agent.
Advantages Convergent, single-step synthesis.Utilizes a potentially cheaper starting material; avoids highly reactive organometallic intermediates.High functional group tolerance; milder conditions may be possible.
Disadvantages Requires a strong base; potential for side reactions if using ethyl cyanoacetate (hydrolysis/decarboxylation).Two distinct reaction steps; handling of toxic cyanide salts.Catalyst cost and optimization; potential for ligand sensitivity and difficult purification.

In-Depth Discussion and Methodologies

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This approach is theoretically the most direct, involving the displacement of a halide from the 3-position of the 6-nitropyridine ring. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, making this a mechanistically sound strategy.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is critical to deprotonate the cyanomethylating agent (e.g., acetonitrile or ethyl cyanoacetate) to form the requisite carbanion. A polar aprotic solvent like DMF or DMSO is employed to solvate the ionic intermediates and facilitate the reaction.

Self-Validating System: The reaction progress can be readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting halopyridine and the appearance of the more polar product. Successful substitution is confirmed by the characteristic nitrile stretch in the IR spectrum (around 2250 cm⁻¹) and the appropriate signals in the ¹H and ¹³C NMR spectra.

G start 5-Halo-2-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack reagent ⁻CH₂(CN)R (from Acetonitrile or Ethyl Cyanoacetate + Base) reagent->intermediate product 2-(6-Nitropyridin-3-yl)acetonitrile intermediate->product Loss of Halide G start 3-Methyl-6-nitropyridine step1 Benzylic Bromination (NBS, AIBN) start->step1 intermediate 3-(Bromomethyl)-6-nitropyridine step1->intermediate step2 Cyanation (NaCN or KCN) intermediate->step2 product 2-(6-Nitropyridin-3-yl)acetonitrile step2->product G start_halo 5-Halo-2-nitropyridine catalyst Pd Catalyst + Ligand + Base start_halo->catalyst start_organo Cyanomethyl Organometallic Reagent start_organo->catalyst product 2-(6-Nitropyridin-3-yl)acetonitrile catalyst->product

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(6-Nitropyridin-3-yl)acetonitrile
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